molecular formula C16H16F3N3O4 B2745278 1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione CAS No. 2034444-77-2

1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione

Cat. No.: B2745278
CAS No.: 2034444-77-2
M. Wt: 371.316
InChI Key: RSSKWTLYDJJOJJ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-2,5-dione core, a cyclic dicarboximide moiety known for its conformational rigidity and bioisosteric properties. The structure is further modified by a 2-oxoethyl group substituted with a pyrrolidin-1-yl linker, which is appended with a 4-(trifluoromethyl)pyridin-2-yloxy group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making this compound a candidate for therapeutic applications, particularly in targeting enzymes or receptors sensitive to electron-withdrawing substituents .

Properties

IUPAC Name

1-[2-oxo-2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O4/c17-16(18,19)10-3-5-20-12(7-10)26-11-4-6-21(8-11)15(25)9-22-13(23)1-2-14(22)24/h3,5,7,11H,1-2,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSKWTLYDJJOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethylation via Sulfuryl Fluoride (SO₂F₂)

A patent describes using N-chlorosuccinimide (NCS) and tetrabutylammonium fluoride (TBAF) to activate trifluoromethylthiolation. While originally for sulfuration, adapting this method with 4-(trifluoromethyl)pyridin-2-ol could streamline coupling steps, though yields remain inferior (≤50%) compared to Mitsunobu reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly involving its pyrrolidine-2,5-dione core.

  • Substitution Reactions: : Given its multiple functional groups, it is amenable to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides.

Major Products Formed

The specific products of these reactions depend on the reagents and conditions. For example:

  • Oxidation: : Can lead to the formation of pyrrolidone derivatives.

  • Reduction: : Can result in the formation of hydroxy-substituted pyrrolidines.

  • Substitution: : Various substituted pyrrolidines and pyridines.

Scientific Research Applications

Chemistry

This compound's unique structure allows it to be a versatile intermediate in organic synthesis, useful in the creation of more complex molecules.

Biology

Its bioactive properties make it a candidate for enzyme inhibition studies, impacting various biochemical pathways.

Medicine

Industry

Used in the development of specialty polymers and advanced materials due to its stability and functional diversity.

Mechanism of Action

The compound's mechanism of action hinges on its ability to interact with biological molecules:

  • Molecular Targets: : Targets include enzymes and receptors, often involving hydrogen bonding and van der Waals interactions.

  • Pathways Involved: : Pathways include enzymatic inhibition and receptor modulation, impacting cellular functions and signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pyrrolidine-2,5-dione Derivatives

describes derivatives of 3-(1-aryl-pyrrolidine-2,5-dione) fused with thiazolidinones, such as 3-[5-(arylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-arylpyrrolidine-2,5-diones. These compounds differ in their heterocyclic appendages (thiazolidinone vs. pyridinyloxy-pyrrolidine) and substituent positioning.

Pyridin-2-one Derivatives

highlights pyridin-2-ones like 1-(4-acetylphenyl)-4-(4-(dimethylamino)phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. While these share heteroaromatic features, the target compound’s pyrrolidine-2,5-dione core and CF₃ group differentiate its pharmacokinetic profile. Pyridin-2-ones in exhibit amino and hydroxy substituents, which may enhance solubility but reduce membrane permeability compared to the target compound’s lipophilic CF₃ group .

Physicochemical and Pharmacological Properties

Parameter Target Compound Thiazolidinone-Pyrrolidine-dione () Pyridin-2-one ()
Core Structure Pyrrolidine-2,5-dione + pyridinyloxy-pyrrolidine Pyrrolidine-2,5-dione + thiazolidinone Pyridin-2-one + dicarbonitrile
Key Substituents CF₃, pyridinyloxy Arylidene, thioxo-thiazolidinone Acetylphenyl, dimethylaminophenyl, hydroxy
Lipophilicity (LogP)* High (CF₃ contribution) Moderate (polar thioxo group) Low (polar hydroxy/amino groups)
Synthetic Complexity High (multi-step functionalization) Moderate (one-pot synthesis described) Moderate (condensation reactions)

*LogP values inferred from substituent contributions due to lack of experimental data.

Biological Activity

1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications in pharmacology based on available research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidine core with a trifluoromethyl-pyridine moiety, which is known for enhancing biological activity through increased lipophilicity and binding affinity to target proteins. The synthesis typically involves multi-step reactions including:

  • Formation of the pyrrolidine scaffold.
  • Introduction of the trifluoromethyl group via nucleophilic substitution.
  • Coupling reactions to integrate the various functional groups.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realm of enzyme inhibition and receptor modulation.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes, notably protein arginine methyltransferases (PRMTs). PRMTs are crucial in regulating cellular processes such as gene expression and signal transduction. Inhibition studies have shown that derivatives of this compound can selectively inhibit PRMT3, which is implicated in cancer progression. The structure-activity relationship (SAR) analyses reveal that modifications to the pyrrolidine ring can significantly alter potency and selectivity against PRMTs .

Receptor Modulation

Additionally, the compound has shown potential as a modulator of G protein-coupled receptors (GPCRs). Specifically, it has been identified as an antagonist for certain neuropeptide receptors, which could have implications for treating conditions like anxiety and depression. The binding affinity and functional assays suggest that the trifluoromethyl group plays a critical role in enhancing receptor interactions .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • In Vitro Studies : A study demonstrated that derivatives of this compound exhibit significant inhibition of PRMT3 activity with IC50 values in the low micromolar range. This suggests potential therapeutic applications in cancer treatment where PRMT3 is overexpressed .
  • Neutrophil Activation : Another investigation indicated that compounds similar to this one could activate neutrophils through GPCR pathways, promoting reactive oxygen species (ROS) production. This finding underscores the potential of these compounds in modulating immune responses .

Data Tables

Biological Activity Target IC50 Value Reference
PRMT3 InhibitionProtein Arginine Methyltransferase 3Low micromolar
Neutrophil ActivationG Protein-Coupled ReceptorsNot specified

Q & A

Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?

  • Methodological Answer : The synthesis involves coupling the trifluoromethylpyridine-pyrrolidine ether moiety with the pyrrolidine-2,5-dione core. A critical intermediate is 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine , which can be prepared via nucleophilic substitution between 2-chloro-4-(trifluoromethyl)pyridine and 3-hydroxypyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) . Subsequent alkylation with ethyl bromoacetate, followed by condensation with pyrrolidine-2,5-dione, yields the target compound. Key purification steps include column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. How can researchers optimize the purification of this compound given its structural complexity?

  • Methodological Answer : Due to polar functional groups (e.g., dione, trifluoromethyl), reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended for final purification. Intermediate steps may employ flash chromatography with dichloromethane/methanol gradients. Purity validation requires ¹H/¹³C NMR (to confirm regiochemistry) and HRMS (to verify molecular ion peaks). For hygroscopic intermediates, lyophilization or storage under inert atmosphere is advised .

Advanced Research Questions

Q. What strategies are effective in analyzing and resolving contradictory biological activity data across different assay models?

  • Methodological Answer : Contradictions often arise from assay-specific factors (e.g., solubility, metabolic stability). To address this:
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
  • Evaluate solubility in assay buffers using dynamic light scattering (DLS) or nephelometry ; the trifluoromethyl group enhances lipophilicity, which may require formulation with cyclodextrins .
  • Perform metabolite identification studies (LC-MS/MS) to rule out off-target effects from degradation products .

Q. How can computational chemistry methods predict the reactivity or stability of this compound under physiological conditions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the pyrrolidine-dione core to predict hydrolytic stability. The electron-withdrawing trifluoromethyl group may stabilize the oxo group against nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to identify critical hydrogen-bonding residues. Focus on the pyridine oxygen and dione carbonyls as potential pharmacophoric elements .

Q. What are the critical considerations for designing SAR studies targeting the trifluoromethylpyridine moiety?

  • Methodological Answer :
  • Substituent Effects : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess impact on binding affinity.
  • Bioisosteric Replacements : Test pyridine vs. pyrimidine scaffolds to evaluate ring size and electronic effects.
  • Stereochemical Modifications : Synthesize enantiomers of the pyrrolidine-ether intermediate to determine chirality-dependent activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for intermediates like 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine?

  • Methodological Answer : Yield variations may stem from:
  • Reaction Scale : Small-scale reactions (<1 mmol) often report higher yields due to efficient mixing; validate scalability using flow chemistry .
  • Protecting Group Strategy : Unprotected pyrrolidine hydroxyl groups may lead to side reactions; employ tert-butyldimethylsilyl (TBDMS) protection during coupling steps .
  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) for Buchwald-Hartwig amination steps .

Structural and Analytical Considerations

Q. What advanced spectroscopic techniques are essential for confirming the stereochemistry of the pyrrolidine-ether moiety?

  • Methodological Answer :
  • NOESY NMR : Identify spatial proximity between the pyrrolidine protons and pyridine ring to assign stereochemistry.
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine) to confirm absolute configuration .

Experimental Design for Biological Evaluation

Q. How should researchers design in vivo pharmacokinetic (PK) studies for this compound?

  • Methodological Answer :
  • Dosing Formulation : Use PEG-400 or Captisol® to enhance aqueous solubility.
  • Metabolic Stability : Conduct microsomal assays (human/rodent) to identify cytochrome P450 liabilities. The trifluoromethyl group may reduce oxidative metabolism .
  • Tissue Distribution : Utilize radiolabeled analogs (³H or ¹⁴C) to track biodistribution, focusing on brain penetration if CNS targets are hypothesized .

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